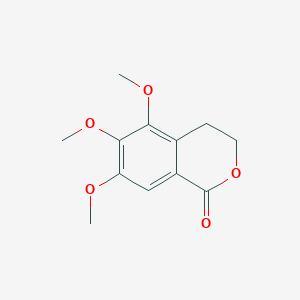
3-Methyl-1,1-diphenyl-2,5-dihydro-1H-germole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1,1-diphenyl-2,5-dihydro-1H-germole is a unique organogermanium compound characterized by its germole ring structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1,1-diphenyl-2,5-dihydro-1H-germole typically involves the reaction of germanium tetrachloride with phenylmagnesium bromide, followed by the addition of methylmagnesium bromide. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The final product is purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions: 3-Methyl-1,1-diphenyl-2,5-dihydro-1H-germole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of germanium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of germane derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted germole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Halogens (e.g., chlorine, bromine); reactions are conducted in the presence of a catalyst or under UV light.
Major Products Formed:
Oxidation: Germanium oxides.
Reduction: Germane derivatives.
Substitution: Substituted germole derivatives.
科学研究应用
3-Methyl-1,1-diphenyl-2,5-dihydro-1H-germole has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential biological activities, including anticancer and antiviral properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as semiconductors and optoelectronic devices.
作用机制
The mechanism of action of 3-Methyl-1,1-diphenyl-2,5-dihydro-1H-germole involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with cellular proteins and enzymes, leading to the modulation of various biochemical processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may influence cell signaling pathways and gene expression.
相似化合物的比较
- 3,4-Dimethyl-1,1-bis[4-(trifluoromethyl)phenyl]-2,5-dihydro-1H-germole
- 2,5-Dihydro-3-methyl-thiophene 1,1-dioxide
Comparison: Compared to similar compounds, 3-Methyl-1,1-diphenyl-2,5-dihydro-1H-germole exhibits unique properties due to the presence of the germole ring and the specific substituents attached to it. These structural features contribute to its distinct reactivity and potential applications. For instance, the compound’s ability to undergo various chemical reactions and its potential biological activities set it apart from other organogermanium compounds.
属性
CAS 编号 |
65042-88-8 |
|---|---|
分子式 |
C17H18Ge |
分子量 |
295.0 g/mol |
IUPAC 名称 |
3-methyl-1,1-diphenyl-2,5-dihydrogermole |
InChI |
InChI=1S/C17H18Ge/c1-15-12-13-18(14-15,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-12H,13-14H2,1H3 |
InChI 键 |
KBZBYEACNMUNKP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC[Ge](C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


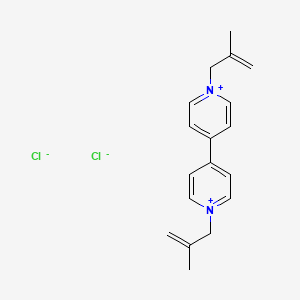
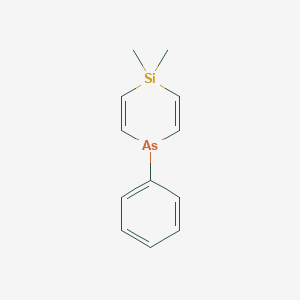




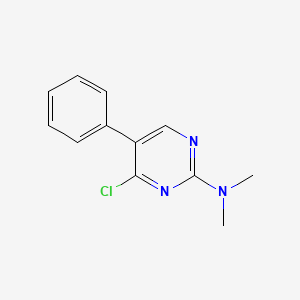
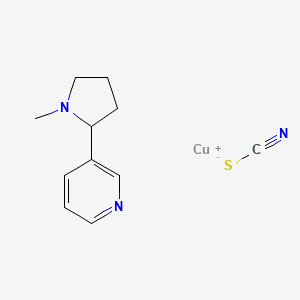

![Methyl 7-oxo-7-[(pyridin-2-yl)sulfanyl]heptanoate](/img/structure/B14483220.png)
![Ethyl [(4-chlorophenyl)carbamoyl]carbamate](/img/structure/B14483221.png)
